molecular formula C21H22N6O B2634893 Ehmt2-IN-2

Ehmt2-IN-2

Cat. No.: B2634893
M. Wt: 374.4 g/mol
InChI Key: AZRYONWATLLNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EHMT2-IN-2 is a potent inhibitor of the enzyme Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2), also known as G9a. This enzyme is responsible for the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene silencing. This compound has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy .

Scientific Research Applications

EHMT2-IN-2 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of histone methylation in gene regulation.

    Biology: Employed in experiments to understand the epigenetic mechanisms underlying various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with aberrant histone methylation.

    Industry: Utilized in the development of new drugs targeting epigenetic modifications

Mechanism of Action

EHMT2 regulates Wnt signaling in the lung by controlling the transcriptional activity of chromatin-bound β-catenin, through a non-histone substrate in mouse lung . Inhibition of EHMT2 induces transcriptional, morphologic, and molecular changes consistent with alveolar type 2 (AT2) lineage commitment .

Future Directions

EHMT2 inhibition prevents KrasG12D lung adenocarcinoma (LUAD) tumor formation and propagation and disrupts normal AT2 cell differentiation . Low gene EHMT2 expression in human LUAD correlates with enhanced AT2 gene expression and improved prognosis . These data reveal EHMT2 as a critical regulator of Wnt signaling, implicating Ehmt2 as a potential target in lung cancer and other AT2-mediated lung pathologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

EHMT2-IN-2 can be synthesized through a series of chemical reactions involving the formation of heterocyclic compounds. The synthetic route typically involves the use of amine-substituted heterocyclic compounds as starting materials. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

EHMT2-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its efficacy and selectivity as an inhibitor .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include various amines, solvents like DMSO, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from the reactions involving this compound are typically derivatives of the original compound, designed to improve its inhibitory activity against EHMT2. These derivatives are often tested for their efficacy in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EHMT2-IN-2 is unique due to its high potency and selectivity for EHMT2. It has shown promising results in preclinical studies, particularly in overcoming drug resistance in cancer cells. Its ability to specifically target EHMT2 makes it a valuable tool in epigenetic research and potential therapeutic applications .

Properties

IUPAC Name

2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRYONWATLLNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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